molecular formula C5H11BrO B1266903 1-Bromo-3-ethoxypropane CAS No. 36865-40-4

1-Bromo-3-ethoxypropane

Cat. No. B1266903
CAS RN: 36865-40-4
M. Wt: 167.04 g/mol
InChI Key: JOZWPJGRGUOZGY-UHFFFAOYSA-N
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Description

1. Introduction

1-Bromo-3-ethoxypropane is a chemical compound that has been studied in various contexts. It is a molecule of interest in organic chemistry due to its structural and reactive properties.

2. Synthesis Analysis

The synthesis of 1-Bromo-3-ethoxypropane involves a range of reactions. For instance, the ethyl vinyl ether-dibromocarbene adduct can be lithiated with butyllithium, leading to the formation of 1-bromo-2-ethoxycyclopropanes (Morizawa, Y. et al., 1984).

3. Molecular Structure Analysis

The molecular structure of 1-Bromo-3-ethoxypropane and related compounds has been studied through various techniques. For example, the molecular structures and conformational compositions of 1-bromo-3-chloropropane have been examined using gas-phase electron diffraction (Postmyr, L., 1994).

4. Chemical Reactions and Properties

1-Bromo-3-ethoxypropane undergoes various chemical reactions. For example, reactions of 1-bromo-2,3-epoxypropane with samarium diiodide have been observed, showcasing carbon-carbon bond cleavage under single electron transfer conditions (Hasegawa, E. et al., 1995).

5. Physical Properties Analysis

The physical properties of compounds similar to 1-Bromo-3-ethoxypropane have been studied. For instance, the vibration spectra and rotational isomerism of chain molecules like 1-bromo- and 1-iodopropanes have been analyzed (Ogawa, Y. et al., 1978).

6. Chemical Properties Analysis

The chemical properties of 1-Bromo-3-ethoxypropane include its reactivity in various chemical environments. The reactivity of brominated trihalomethylenones as precursors to different pyrazoles is an example of the versatile chemical properties of brominated compounds (Martins, M. et al., 2013).

Scientific Research Applications

Skraup-Type Synthesis of Quinolines

1-Bromo-3-ethoxypropane has been utilized in chemical syntheses, particularly in the Skraup-type synthesis. A study by Lamberth et al. (2014) demonstrated the use of 2,2,3-tribromopropanal, a related compound, in transforming nitro- and methoxyanilines into bromoquinolines, subsequently converted into 3-bromoquinolin-6-ols. These compounds have potential applications in chemical synthesis and pharmaceuticals (Lamberth et al., 2014).

Radical Cyclisation to Tetrahydrofuran Derivatives

In the field of organic chemistry, 1-bromo-3-ethoxypropane has been used in radical cyclisation processes. Esteves et al. (2007) explored the electrochemical reduction of bromoethers, leading to the formation of tetrahydrofuran derivatives, which are valuable in the synthesis of various organic compounds (Esteves et al., 2007).

Antibacterial Activity in Schiff-Base Zinc(II) Complexes

Research by Yaning Guo (2011) involved the reaction of 3-ethoxysalicylaldehyde, a compound related to 1-bromo-3-ethoxypropane, to form Schiff bases. These Schiff bases were used to prepare zinc(II) complexes, which showed antibacterial activities. This application is crucial in the development of new antibacterial agents and materials science (Yaning Guo, 2011).

Safety And Hazards

The safety and hazards of “1-Bromo-3-ethoxypropane” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

1-bromo-3-ethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZWPJGRGUOZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293736
Record name 1-bromo-3-ethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethoxypropane

CAS RN

36865-40-4
Record name Propane, 1-bromo-3-ethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-ethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DW Cameron, EM Hildyard - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
The preparation of 3,5-dimethoxyphenylnitromethane is described. Its base-catalysed addition to methyl acrylate and crotononitrile gives adducts, elaboration of which via the Nef …
Number of citations: 3 pubs.rsc.org
GA Swan, PR Thomas - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… was treated with a Grignard reagent prepared from 1-bromo-3-ethoxypropane (48 g.) as described for the preparation of 2-y-ethoxybutyrylpyridine except that hydrolysis was effected by …
Number of citations: 0 pubs.rsc.org
EV Grigor'ev, LG Saginova - Chemistry of Heterocyclic Compounds, 2003 - Springer
The bromination of 3,5-diaryl-1,2-oxathiolane 2-oxides (γ-sultines) has been studied in the presence of added Lewis acids. It was discovered that γ-sultines with donor substituents react …
Number of citations: 7 link.springer.com
C Lu, B Kirsch, CK Maurer, JC de Jong… - European journal of …, 2014 - Elsevier
Increasing antibiotic resistance urgently requires novel therapeutic options to combat bacterial infections. The anti-virulence therapy selectively intervening with pathogenicity without …
Number of citations: 48 www.sciencedirect.com
DW Cameron, RIT Cromartie, DGI Kingston… - Journal of the …, 1964 - pubs.rsc.org
… tion of 3-ethoxypropylmagnesium bromide ' [from 1-bromo-3-ethoxypropane (28 g.)] was cooled to 0", diluted with benzene (100 ml.), stirred vigorously, and treated portionwise with 2,6-…
Number of citations: 5 pubs.rsc.org
Y Wang, JH Chen, WD Ye - CHINESE JOURNAL OF PHARMACEUTICALS, 2004
Number of citations: 0

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